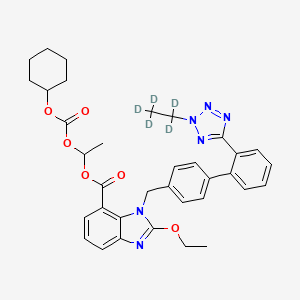

2H-2-Ethyl-d5 Candesartan Cilexetil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-2-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, which is a prodrug of candesartan. Candesartan is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of candesartan due to its stable isotope labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil involves the incorporation of deuterium atoms into the ethyl group of candesartan cilexetil. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized for scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: : 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: The ethyl group can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: : The major products formed from these reactions include various derivatives of candesartan, which are studied for their pharmacological properties .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

Candesartan Cilexetil acts by selectively blocking the angiotensin II subtype 1 receptor (AT1), leading to vasodilation and a reduction in blood pressure. This mechanism also contributes to improved cardiac function in patients with heart failure .

Chemical Structure:

The molecular formula of 2H-2-Ethyl-d5 Candesartan Cilexetil is C35H38N6O6 with a molecular weight of 638.7 g/mol. Its structure includes a benzimidazole moiety, which enhances its binding affinity to the AT1 receptor .

Clinical Applications

Hypertension Management:

Clinical studies have demonstrated the efficacy of candesartan cilexetil in lowering blood pressure in patients with essential hypertension. A randomized trial showed that patients receiving 8 mg of candesartan daily experienced significant reductions in systolic and diastolic blood pressure compared to placebo .

Heart Failure Treatment:

Candesartan has been shown to reduce the progression of congestive heart failure (CHF). In a six-month study involving 305 patients, those treated with candesartan exhibited a 66.7% reduction in the incidence of CHF progression compared to the placebo group . This highlights its role as a critical agent in managing heart failure.

Nephroprotection:

Research indicates that ARBs like candesartan may offer protective effects on renal function, particularly in diabetic patients. The inhibition of the renin-angiotensin system helps mitigate diabetic nephropathy progression .

Case Studies

Case Study 1: Efficacy in Elderly Patients

A study focused on elderly patients with hypertension found that treatment with candesartan significantly improved cardiovascular outcomes. The study reported a decrease in hospitalizations for heart failure and cardiovascular events among participants treated with the drug compared to those receiving standard care.

Case Study 2: Combination Therapy

Another investigation assessed the effects of combining candesartan with other antihypertensive agents. The results indicated that combination therapy led to better blood pressure control and improved patient adherence due to fewer side effects compared to monotherapy .

Future Research Directions

Transdermal Delivery Systems:

Recent studies are exploring novel delivery methods for candesartan prodrugs, including transdermal systems that could enhance bioavailability and patient compliance. The stability and permeation characteristics of these prodrugs through skin barriers are currently under investigation .

Pharmacogenomics:

Research into genetic factors influencing individual responses to ARBs could optimize treatment strategies. Understanding polymorphisms in genes related to drug metabolism may help tailor therapies for better efficacy and safety profiles.

Mécanisme D'action

2H-2-Ethyl-d5 Candesartan Cilexetil, like its non-deuterated counterpart, acts as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of heart failure symptoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Candesartan Cilexetil: The non-deuterated form, used for similar therapeutic purposes.

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: Also an angiotensin II receptor antagonist, used for hypertension and heart failure

Uniqueness: : The uniqueness of 2H-2-Ethyl-d5 Candesartan Cilexetil lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-deuterated compounds .

Activité Biologique

2H-2-Ethyl-d5 Candesartan Cilexetil is a deuterated derivative of the well-known antihypertensive agent, Candesartan Cilexetil. As an angiotensin II receptor antagonist (ARB), it primarily functions to lower blood pressure by inhibiting the action of angiotensin II, a potent vasoconstrictor. The incorporation of deuterium allows for enhanced pharmacokinetic studies, making this compound valuable for research into drug metabolism and efficacy.

Chemical and Physical Properties

- Molecular Formula : C₃₅H₃₈N₆O₆

- Molecular Weight : 638.71 g/mol

- CAS Number : 1246816-44-3

This compound operates by blocking the angiotensin II type 1 receptor (AT1), leading to:

- Vasodilation : Relaxation of blood vessels, which lowers blood pressure.

- Reduced Aldosterone Secretion : Decreased sodium and water reabsorption in the kidneys, further lowering blood pressure.

The selective antagonism of AT1 receptors prevents the hypertensive effects associated with angiotensin II, allowing for effective management of hypertension and heart failure .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : The prodrug is rapidly converted to its active form during intestinal absorption.

- Bioavailability : Estimated at approximately 15% for the active metabolite, candesartan .

- Half-Life : Approximately 9 hours, allowing for once-daily dosing in clinical settings .

The isotopic labeling with deuterium aids in tracing metabolic pathways and understanding the pharmacokinetics more precisely compared to non-deuterated forms .

Antihypertensive Effects

Clinical studies have shown that Candesartan Cilexetil effectively reduces blood pressure in patients with hypertension. For instance, a study demonstrated a significant reduction in systolic and diastolic blood pressure over a six-month period when administered at a dose of 8 mg daily .

Case Studies

Several case studies highlight the efficacy and safety profile of Candesartan:

- Case Study on Congestive Heart Failure (CHF) : In a randomized controlled trial involving patients with CHF not on ACE inhibitors, those treated with candesartan showed a 66.7% reduction in disease progression compared to placebo .

- Pregnancy Outcomes : A case report indicated that despite concerns regarding fetal exposure to ARBs, outcomes improved significantly after discontinuation of treatment in a pregnant patient who had been using candesartan .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Bioavailability | Half-Life | Selectivity for AT1 |

|---|---|---|---|---|

| 2H-2-Ethyl-d5 Candesartan | AT1 receptor antagonist | ~15% | ~9 hours | >10,000 times |

| Candesartan | AT1 receptor antagonist | ~15% | ~9 hours | >10,000 times |

| Losartan | AT1 receptor antagonist | ~33% | ~2 hours | High |

Propriétés

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.